N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-21(22(28)25-17-7-8-19-20(13-17)31-11-10-30-19)24-16-6-5-14-2-1-9-26(18(14)12-16)23(29)15-3-4-15/h5-8,12-13,15H,1-4,9-11H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSJKZCKRMPQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropanecarbonyl derivative, followed by the formation of the tetrahydroquinoline ring. The final steps involve the coupling of the benzodioxin moiety and the ethanediamide linkage under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound could be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets might make it a candidate for the treatment of certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in fields such as materials science or nanotechnology.
Mechanism of Action
The mechanism by which “N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Cyclopropane Moieties
- N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Structure: Features a cyclopropane core substituted with a phenyl group and a methoxyphenoxy side chain. Synthesis: Prepared via a diastereoselective reaction (dr 19:1) with moderate yield (51%) .
Benzodioxin/Dioxane-Containing Bioactive Compounds
- 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-Hydroxymethyl-1",4"-dioxino)flavone (4g) (): Activity: Exhibit antihepatotoxic effects comparable to silymarin (silybin) by reducing serum markers (SGOT, SGPT) in rat models . SAR: The hydroxymethyl group on the dioxane ring (4g) enhances activity, suggesting that substituents on the oxygen-rich ring influence efficacy. Comparison: The target compound’s benzodioxin moiety may mimic this electron-donating capacity, but its diamide linker could alter solubility and target selectivity.
Natural Products from Marine Actinomycetes ():
- Salternamide E : A structurally complex metabolite with a benzodiazepine-diketopiperazine scaffold, highlighting the role of fused heterocycles in bioactivity.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Accessibility : Cyclopropane-containing compounds (e.g., ) often require stereoselective methods, which may limit scalability for the target compound .
- Biological Potential: Benzodioxin derivatives () show strong antihepatotoxic activity, suggesting the target compound could be optimized for liver-targeted therapies .
- Structural Hybridization : Combining rigid cyclopropane with flexible diamide linkers (target compound) may balance metabolic stability and bioavailability, a strategy observed in marine natural products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
